molecular formula C7H13NO2S B13180679 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one

Cat. No.: B13180679
M. Wt: 175.25 g/mol
InChI Key: HBGWGJAXVPXELL-UHFFFAOYSA-N
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Description

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one is an organic compound with the molecular formula C₇H₁₃NO₂S. It is a thiomorpholine derivative, which means it contains a sulfur atom within a morpholine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one typically involves the reaction of thiomorpholine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the effects of thiomorpholine derivatives on biological systems.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one involves its interaction with various molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with metal ions, which may influence enzyme activity or other biochemical pathways. Additionally, the methoxy and carbonyl groups can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(thiomorpholin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

2-methoxy-1-thiomorpholin-3-ylethanone

InChI

InChI=1S/C7H13NO2S/c1-10-4-7(9)6-5-11-3-2-8-6/h6,8H,2-5H2,1H3

InChI Key

HBGWGJAXVPXELL-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CSCCN1

Origin of Product

United States

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